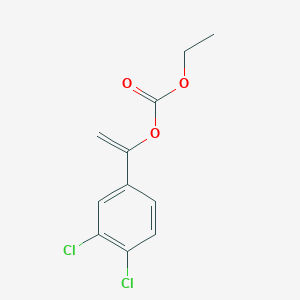
1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethenyl ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate typically involves the reaction of 3,4-dichlorophenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbonates.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)ethenyl methyl carbonate
- 1-(3,4-Dichlorophenyl)ethenyl propyl carbonate
- 1-(3,4-Dichlorophenyl)ethenyl butyl carbonate
Uniqueness
1-(3,4-Dichlorophenyl)ethenyl ethyl carbonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
138415-57-3 |
|---|---|
Molecular Formula |
C11H10Cl2O3 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)ethenyl ethyl carbonate |
InChI |
InChI=1S/C11H10Cl2O3/c1-3-15-11(14)16-7(2)8-4-5-9(12)10(13)6-8/h4-6H,2-3H2,1H3 |
InChI Key |
RUIDRAYGUFOCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















